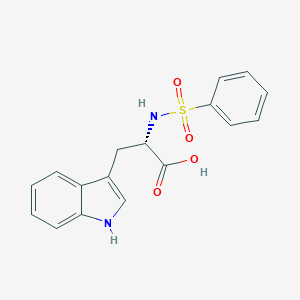

N'-benzylidene-2-bromobenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

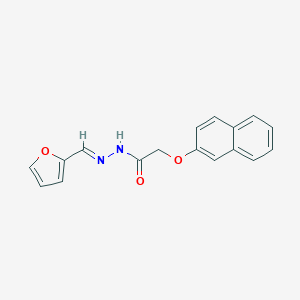

Binding to Human Serum Albumin : A bromine-substituted hydrazone derivative related to N'-benzylidene-2-bromobenzohydrazide, named N′-(4-bromobenzylidene)-2-hydroxybenzohydrazide (BBH), has been studied for its interaction with human serum albumin (HSA). This study found that BBH forms a more stable complex with HSA compared to its unsubstituted analogue, mainly through hydrogen bonding and van der Waals forces (Tong, Tian, Liu, & Jiang, 2015).

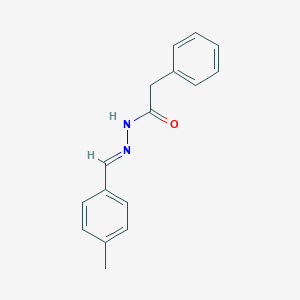

Molecular Docking and Antioxidant Activity : N'-benzylidene derivatives have been the subject of theoretical studies investigating their antioxidant behavior. A particular focus was on their molecular structures and their ability to inhibit xanthine oxidase, a key enzyme in oxidative stress. One study found that specific N'-benzylidene derivatives showed promising antioxidant power and potential as inhibitors in the context of antioxidant activity (Ardjani & Mekelleche, 2017).

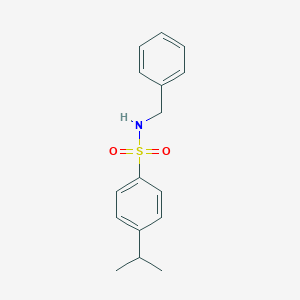

Corrosion Inhibition : N'-benzylidene-2-aminobenzimidazol, a compound structurally similar to N'-benzylidene-2-bromobenzohydrazide, has been investigated as a corrosion inhibitor. It demonstrated significant efficiency in preventing mild steel corrosion in a corrosive solution, hinting at its potential application in materials science (Al-Mayyahi, Joudah, Abdulwahid, Abdulsahib, & Rubaye, 2017).

Antimicrobial Properties : Some derivatives of 4-bromobenzohydrazide, structurally related to N'-benzylidene-2-bromobenzohydrazide, have been synthesized and evaluated for their antibacterial activity. These compounds exhibited varying degrees of efficacy against both Gram-positive and Gram-negative bacteria (Chantrapromma et al., 2015).

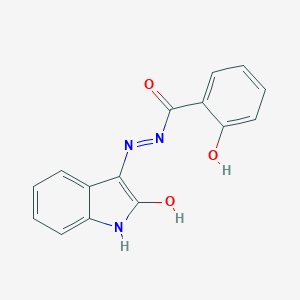

Neurodegenerative Disease Research : Schiff bases derived from N'-benzylidene compounds have been investigated for their potential application in the treatment of neurodegenerative diseases like Alzheimer's. These compounds have been evaluated using bioinformatics tools for their drug-like properties and potential as neuropsychiatric drugs (Avram et al., 2021).

Safety and Hazards

properties

IUPAC Name |

N-[(E)-benzylideneamino]-2-bromobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O/c15-13-9-5-4-8-12(13)14(18)17-16-10-11-6-2-1-3-7-11/h1-10H,(H,17,18)/b16-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLKDQUSTQMHGF-MHWRWJLKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B352137.png)

![4-Bromo-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B352139.png)

![6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione](/img/structure/B352140.png)

![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenoxypropanehydrazide](/img/structure/B352175.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B352177.png)

![Benzo[de]thiochromen-3-yl acetate](/img/structure/B352178.png)

![12-Acetylnaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B352179.png)